molecular formula C34H14F12O7 B3039647 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether CAS No. 124592-05-8

4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether

Cat. No. B3039647
CAS RN: 124592-05-8
M. Wt: 762.4 g/mol
InChI Key: STNYPRLLPILIPZ-UHFFFAOYSA-N
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Description

“4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether” is an aromatic organofluorine compound. It is also known as 4,4’-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). The compound contains rigid benzene ring groups, which contribute to the excellent mechanical properties of the resulting polymer .


Synthesis Analysis

The raw materials for 6FDA are hexafluoroacetone and orthoxylene. With hydrogen fluoride as a catalyst, these compounds react to form 4,4’-(hexafluoroisopropylidene)bis(o-xylene). This is then oxidized with potassium permanganate to form 4,4’-(hexafluoroisopropylidene)bisphthalic acid. Dehydration of this compound gives the dianhydride 6FDA .


Molecular Structure Analysis

The empirical formula of 4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether is C34H14F12O7 . The molecular weight is 762.45 .


Chemical Reactions Analysis

The compound is involved in the synthesis of polyamides derived from terphenylenes, which is used for gas separation .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 244-247 °C (lit.) . It has very low water absorption, which makes it particularly suitable for special optical applications .

Mechanism of Action

The compound’s mechanism of action is primarily through its role as a monomer in the synthesis of fluorinated polyimides. These polyimides are typically soluble in common organic solvents, facilitating their production and processing .

Safety and Hazards

The compound is classified as Eye Damage 1, Skin Corrosion 1B, and Specific Target Organ Toxicity - Single Exposure 3. It may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The compound is used as a monomer for the synthesis of fluorinated polyimides. These polyimides have potential applications in the field of microelectronics and optics, such as optical lenses from polymers, OLEDs, or high-performance CMOS-contact image sensors (CISs) . They are also used to make gas-permeable polymer membranes .

properties

IUPAC Name

5-[2-[4-[4-[2-(1,3-dioxo-2-benzofuran-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H14F12O7/c35-31(36,37)29(32(38,39)40,17-5-11-21-23(13-17)27(49)52-25(21)47)15-1-7-19(8-2-15)51-20-9-3-16(4-10-20)30(33(41,42)43,34(44,45)46)18-6-12-22-24(14-18)28(50)53-26(22)48/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNYPRLLPILIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC3=C(C=C2)C(=O)OC3=O)(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)C(C5=CC6=C(C=C5)C(=O)OC6=O)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H14F12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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